2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone
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Overview
Description
2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed to study its mechanism of action and its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the regulation of biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone in lab experiments include its high potency and specificity. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone. These include:
1. Further studies to understand its mechanism of action and its potential therapeutic applications.
2. Development of more potent and specific analogs of this compound.
3. Investigation of its potential use as a diagnostic tool for various diseases.
4. Development of new drug delivery systems to improve its efficacy and reduce its toxicity.
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research. Its potential applications in various fields make it a promising compound for future studies. However, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone involves several steps. The first step involves the synthesis of the intermediate compound, 2-amino-5-chlorobenzophenone, which is then reacted with 2,3,5,6-tetrahydro-[1,4]thiazepine to obtain the final product.
Scientific Research Applications
2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone has been extensively used in scientific research. It has been used as a tool compound to study the mechanism of action of various biological processes. It has also been used as a potential therapeutic agent in the treatment of various diseases such as cancer, neurological disorders, and inflammation.
properties
IUPAC Name |
2-chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c14-7-12(17)16-5-6-18-13-9-3-1-2-4-10(9)15-11(13)8-16/h1-4,15H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDAKDQQFOIBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(CN1C(=O)CCl)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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